5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H23N5OS and its molecular weight is 357.48. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Analgesic Activity
The structural characterization of analgesic isothiazolopyridines, including derivatives similar to 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, has been extensively studied. These compounds exhibit significant analgesic activity due to their molecular interactions, including hydrogen bonding and π…π stacking interactions. Computational studies further correlate the geometric and electronic parameters of these molecules with their analgesic effects, highlighting the importance of charge distribution on piperazine N atoms and the conformation of the side chain in determining their pharmacological action (Karczmarzyk & Malinka, 2008).
Serotonin Receptor Affinity
Research on derivatives structurally related to the compound has shown potential in modulating serotonin receptor activity, particularly the 5-HT6 receptor. The design of novel ligands incorporating different linker types between the triazine moiety and an aromatic substituent has been explored to evaluate their affinity for the human serotonin 5-HT6 receptor. The study indicates that certain structural modifications can significantly enhance receptor affinity, suggesting potential applications in developing new therapeutic agents targeting the serotonin system (Łażewska et al., 2019).
Antimicrobial Activities
Several new 1,2,4-triazole derivatives, including structures related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good to moderate activity against a range of bacterial strains. The synthesis approach and biological evaluation of these derivatives underscore their potential as novel antimicrobial agents, offering insights into the design of more effective antimicrobial compounds (Bektaş et al., 2007).
Enzyme Inhibition and Anticancer Activity
Compounds structurally akin to this compound have been investigated for their potential as enzyme inhibitors and anticancer agents. Specifically, derivatives have been synthesized and evaluated as inhibitors of 15-lipoxygenase, an enzyme implicated in various inflammatory and cancer-related processes. These studies reveal that certain derivatives exhibit potent inhibitory activity, highlighting their potential in cancer therapy (Asghari et al., 2016).
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-3-21-9-11-22(12-10-21)15(14-7-5-4-6-8-14)16-17(24)23-18(25-16)19-13(2)20-23/h4-8,15,24H,3,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIDXLQYNPLUHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.